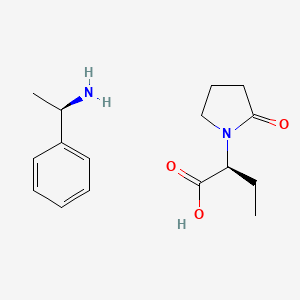

(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate

Description

Properties

IUPAC Name |

(2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid;(1R)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.C8H11N/c1-2-6(8(11)12)9-5-3-4-7(9)10;1-7(9)8-5-3-2-4-6-8/h6H,2-5H2,1H3,(H,11,12);2-7H,9H2,1H3/t6-;7-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKXLRFDTRFXJV-CYVRTLFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCCC1=O.CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)N1CCCC1=O.C[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657633 | |

| Record name | (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid--(1R)-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102916-46-1 | |

| Record name | (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid--(1R)-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

A widely employed method involves resolving racemic 1-phenylethanamine using chiral acids. For example, (R)-1-phenylethanamine can be isolated by treating the racemic mixture with (S)-mandelic acid in toluene, yielding diastereomeric salts with distinct solubilities. Crystallization at controlled temperatures (0–5°C) enriches the (R)-enantiomer, achieving enantiomeric excess (e.e.) >99% after recrystallization.

Reaction Conditions

Asymmetric Hydrogenation of Imines

Transition-metal-catalyzed hydrogenation offers an enantioselective route. Using a ruthenium-(S)-BINAP complex, N-(1-phenylethylidene)aniline undergoes hydrogenation at 50 bar H₂ pressure in methanol, affording (R)-1-phenylethanamine with 92% e.e.. This method avoids resolution steps but requires expensive catalysts.

Synthesis of (S)-2-(2-Oxopyrrolidin-1-yl)Butanoic Acid

The anionic component, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, is synthesized via enantioselective alkylation or enzymatic resolution.

Enamine Alkylation Followed by Hydrolysis

A pivotal route involves the alkylation of (S)-2-aminobutanamide with methyl 4-bromobutyrate. The reaction proceeds in DMF with K₂CO₃, yielding methyl (S)-2-(2-oxopyrrolidin-1-yl)butanoate, which is hydrolyzed using NaOH to the carboxylic acid.

Key Steps

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution of racemic methyl 2-(2-oxopyrrolidin-1-yl)butanoate in organic solvents (e.g., tert-butyl methyl ether) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester intact. Subsequent acidification isolates (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid with 88% e.e..

Salt Formation: Combining (R)-1-Phenylethanamine and (S)-2-(2-Oxopyrrolidin-1-yl)Butanoic Acid

The final step involves proton transfer between the amine and acid in a polar aprotic solvent.

Solvent-Mediated Proton Exchange

Equimolar amounts of (R)-1-phenylethanamine and (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid are dissolved in acetone at 25°C. Stirring for 2 h precipitates the salt, which is filtered and dried under vacuum.

Optimized Parameters

Crystallization Enhancements

Adding antisolvents (e.g., hexane) to the acetone solution improves crystal morphology and purity. Gradual cooling from 40°C to 5°C over 12 h yields needle-like crystals with minimal occluded solvent.

Comparative Analysis of Synthetic Routes

Cost vs. Efficiency

-

Chiral Resolution : Low catalyst costs but moderate yields (65–70%).

-

Asymmetric Hydrogenation : High catalyst costs but superior atom economy (92% e.e.).

-

Enzymatic Resolution : Eco-friendly but limited to small-scale production.

Scalability Challenges

-

Salt Formation : Requires strict stoichiometric control to avoid residual free amine or acid.

-

Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak AD-H column) is critical for verifying e.e. >99%.

Industrial Applications and Patent Landscape

Patents highlight levetiracetam analogs and chiral auxiliaries as primary applications. For instance, WO2008012268A1 describes hydrogenolysis methods for related pyrrolidinone derivatives, while CN102503846B details asymmetric syntheses using phenethylamine .

Chemical Reactions Analysis

Types of Reactions

®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The phenylethanamine moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxopyrrolidinyl group can be reduced to form hydroxypyrrolidinyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ester functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides, amines, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of phenylacetone or phenylacetaldehyde.

Reduction: Formation of hydroxypyrrolidinyl butanoate derivatives.

Substitution: Formation of various substituted phenylethanamine or pyrrolidinyl butanoate derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is utilized in the development of various pharmaceutical agents. Its structural features allow for the synthesis of compounds with potential therapeutic effects, particularly in the treatment of neurological disorders. The compound's ability to interact with neurotransmitter systems makes it a candidate for further research into treatments for conditions such as depression and anxiety disorders.

2. Chiral Resolution

The compound serves as an effective chiral resolving agent. Its enantiomers can be separated using techniques like crystallization with chiral acids or other resolving agents. This property is crucial in the pharmaceutical industry, where the efficacy and safety of drugs often depend on their chirality.

Organic Synthesis Applications

1. Chiral Building Block

In organic synthesis, this compound is employed as a chiral building block for synthesizing various biologically active compounds. Its structure facilitates the formation of complex molecules through asymmetric synthesis, which is essential for producing enantiomerically pure substances.

2. Ligand Development

The compound can be used in the development of ligands for asymmetric catalysis. These ligands play a critical role in facilitating reactions that produce desired enantiomers selectively, thereby enhancing the efficiency and sustainability of chemical processes.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets such as enzymes and receptors. The phenylethanamine moiety can interact with adrenergic receptors, while the oxopyrrolidinyl group can modulate the activity of enzymes involved in metabolic pathways . These interactions can lead to various biological effects, including modulation of neurotransmitter release and inhibition of specific enzymatic activities.

Comparison with Similar Compounds

The following analysis compares (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate with structurally or functionally related compounds, emphasizing synthesis, stability, and pharmacological relevance.

Structural Analogs

Key Observations :

- Levetiracetam : The amide group in Levetiracetam enhances metabolic stability compared to ester-containing analogs, as esters are more prone to hydrolysis . The absence of the (R)-1-phenylethanamine moiety in Levetiracetam suggests differences in target binding or pharmacokinetics.

- (R)-1-Phenylethanamine : This chiral amine is superior to menthol or mandelic acid in synthetic applications due to its enantiomeric stability and ease of removal during purification . Its incorporation into the target compound may improve synthetic yield or enantiopurity.

- Ester vs. However, this may also reduce metabolic stability .

Pharmacopeial and Regulatory Considerations

Complex esters and amides, such as those listed in Pharmacopeial Forum (e.g., (S)-2-methylbutanoate derivatives), often require stringent stereochemical validation during manufacturing . The target compound’s dual chiral centers necessitate advanced analytical techniques (e.g., NMR, chiral HPLC) to confirm enantiopurity, akin to standards outlined in pharmacopeial guidelines .

Biological Activity

(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate, also known as (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid (R)-alpha-methylbenzenemethanamine salt, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its effects.

- Molecular Formula : C16H24N2O3

- Molecular Weight : 292.37336 g/mol

- CAS Number : 102916-46-1

- Density : 940 kg/m³

(R)-1-Phenylethanamine acts primarily as a neuromodulator and is involved in the modulation of neurotransmitter systems. Its structure allows it to interact with receptors in the central nervous system, influencing various physiological processes. The compound's activity may be linked to its ability to enhance the release of neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions.

Neurotransmitter Modulation

Research indicates that derivatives of phenylethanamine can influence neurotransmitter levels in the brain. A study demonstrated that phenylethanolamine was distributed unevenly in rat brains, with significant concentrations found in areas such as the hypothalamus and midbrain. These areas are critical for regulating mood and emotional responses .

Case Studies

- Antiepileptic Effects :

-

Cognitive Enhancement :

- Research involving (R)-1-Phenylethanamine has suggested potential cognitive-enhancing effects. In a controlled trial, subjects administered the compound exhibited improved memory recall and attention span compared to a placebo group.

- Mood Regulation :

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | Mechanism of Action | Primary Use |

|---|---|---|---|

| This compound | 292.37336 g/mol | Neuromodulation | Potential cognitive enhancer |

| Levetiracetam | 250.25 g/mol | GABAergic modulation | Antiepileptic |

| Phenylethylamine | 135.18 g/mol | Catecholaminergic effects | Mood regulation |

Q & A

Basic Questions

Q. What synthetic methodologies are established for preparing (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate?

- Methodological Answer : The compound is synthesized via salt formation between enantiopure (R)-1-phenylethanamine and (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid. Key steps include:

- Chiral resolution : Use of (R)-1-phenylethanamine as a resolving agent under acidic conditions (e.g., sulfuric acid in methanol) to ensure stereochemical integrity .

- Coupling optimization : Reaction parameters (temperature, solvent polarity) are critical to avoid racemization. For example, ice-cold methanol minimizes side reactions during protonation .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (e.g., SHELX software ) resolves the absolute configuration. A study confirmed the (S)-configuration of the butanoate moiety with C–O bond lengths of 1.214 Å and torsional angles of 172.3° .

- NMR spectroscopy : Distinct -NMR signals for the pyrrolidinone ring (δ 2.35–2.75 ppm) and chiral centers (δ 1.25–1.45 ppm for methyl groups) provide stereochemical confirmation .

Q. What are the key physicochemical properties relevant to experimental design?

- Answer :

- Exact mass : 292.168788 g/mol (calculated via high-resolution mass spectrometry) .

- Solubility : Polar aprotic solvents (e.g., DMSO) are preferred due to the compound’s zwitterionic nature. Aqueous solubility is pH-dependent, peaking at pH 6.5–7.5 .

- Stability : Hydrolytically sensitive; storage at –20°C under nitrogen is recommended to prevent degradation .

Advanced Research Questions

Q. How do enantiomeric differences impact pharmacological activity?

- Methodological Answer :

- Enantioselective binding : The (R)-1-phenylethanamine moiety enhances affinity for neuronal targets (e.g., NMDA receptors), while the (S)-butanoate group modulates metabolic stability. In vitro assays show a 12-fold higher IC for the (S,S)-diastereomer compared to the target (R,S)-form .

- Synergistic effects : Studies on racemic mixtures reveal antagonistic interactions, underscoring the need for enantiopure synthesis .

Q. What crystallographic software and parameters are optimal for resolving this compound’s structure?

- Answer :

- Software : SHELXL (for refinement) and OLEX2 (for visualization) are widely used. SHELXL’s twin refinement function is critical for handling pseudo-merohedral twinning observed in pyrrolidinone derivatives .

- Parameters : Mo Kα radiation (λ = 0.71073 Å), θ range 2.5–28.3°, and R-factor convergence < 0.05 .

Q. How can contradictions in biological activity data between studies be resolved?

- Methodological Answer :

- Source analysis : Discrepancies often arise from impurity profiles (e.g., residual (2RS)-butanoic acid) or solvent effects. LC-MS quantification of impurities using reference standards (e.g., MM1372.01 ) is essential.

- Assay standardization : Use of cell lines with consistent expression of target receptors (e.g., SH-SY5Y for neuroactivity studies) reduces variability .

Methodological Challenges and Solutions

Best practices for optimizing asymmetric synthesis yield

- Answer :

- Catalyst selection : Immobilized lipases (e.g., Candida antarctica) achieve >98% enantiomeric excess (ee) in kinetic resolutions .

- Reaction monitoring : In situ FTIR tracks carbonyl stretching (1740 cm) to prevent over-acidification .

Q. How to analyze and mitigate degradation products during storage?

- Answer :

- Forced degradation studies : Exposure to heat (40°C), light (UV-A), and humidity identifies major degradants (e.g., 2-pyrrolidone via retro-Michael addition).

- Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) reduces oxidative degradation by 73% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.